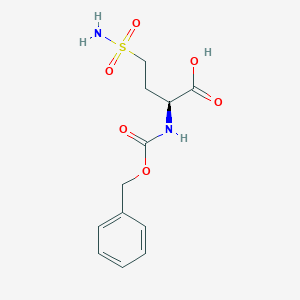

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid

Descripción general

Descripción

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a sulfamoyl group attached to a butyric acid backbone. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the sulfamoyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups, such as thiols.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It finds use in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, signal transduction modulation, or interaction with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid include other amino acid derivatives with benzyloxycarbonyl and sulfamoyl groups. Examples include:

- (S)-2-benzyloxycarbonylamino-4-sulfamoylvaleric acid

- (S)-2-benzyloxycarbonylamino-4-sulfamoylcaproic acid

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

(S)-2-Benzyloxycarbonylamino-4-sulfamoylbutyric acid, with the chemical formula CHNOS, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 112898-30-3

- Molecular Weight : 288.33 g/mol

- Structure : The compound features a benzyloxycarbonyl group, an amino group, and a sulfamoyl group attached to a butyric acid backbone.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in the biosynthesis of nucleotides and amino acids. This inhibition can disrupt cellular processes such as proliferation and metabolism.

- Cell Signaling Modulation : The compound may modulate cell signaling pathways by acting on receptors or enzymes that are critical for signal transduction.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents.

Table 1: Biological Activity Summary

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that the compound induces apoptosis at concentrations above 50 µM. Flow cytometry analysis showed increased Annexin V staining, suggesting that the compound triggers programmed cell death mechanisms.

- Anti-inflammatory Effects : Research investigating the anti-inflammatory properties highlighted that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound demonstrates moderate solubility in aqueous solutions, which may influence its bioavailability.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, further studies are needed to evaluate chronic exposure effects and potential long-term impacts on human health.

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S/c13-21(18,19)7-6-10(11(15)16)14-12(17)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)(H2,13,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAGASVUOLXUGJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-30-3 | |

| Record name | N-Cbz-L-2-amino-4-sulfamoylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.